N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-phenethoxytetrahydro-2H-pyran-3-yl)acetamide
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Overview
Description
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with the molecular formula C14H21NO6 It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol. The reaction is often catalyzed by acid catalysts such as trifluoromethanesulfonic acid or Lewis acids like boron trifluoride etherate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of biocatalysts for glycosylation reactions is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Phenylethyl 2-carboxamido-2-deoxy-beta-D-glucopyranoside.
Reduction: Phenylethyl 2-amino-2-deoxy-beta-D-glucopyranoside.
Substitution: Phenylethyl 2-azido-2-deoxy-beta-D-glucopyranoside.
Scientific Research Applications
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a substrate for studying enzyme activities, particularly glycosidases.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetamido group can form hydrogen bonds with active sites of enzymes, while the phenylethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activities and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a methyl group instead of a phenylethyl group.
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a benzyl group instead of a phenylethyl group.
Uniqueness
Phenylethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its phenylethyl group, which imparts distinct lipophilic properties and potential for enhanced biological activity compared to its methyl and benzyl analogs. This uniqueness makes it a valuable compound for specific applications in drug development and biochemical research .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUKGSFRUAVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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